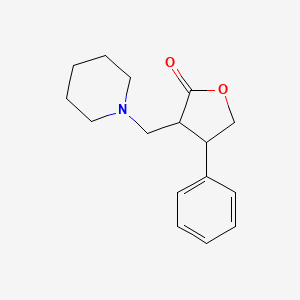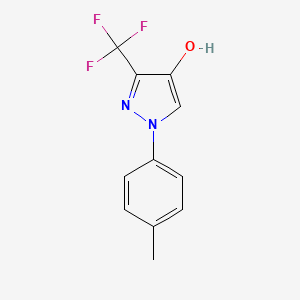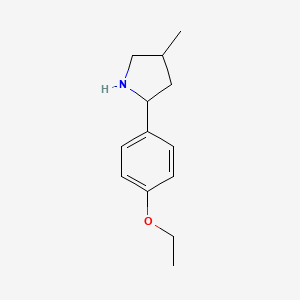
2-(4-Ethoxyphenyl)-4-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-4-methylpyrrolidine: is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The ethoxy group or the methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyphenylmethanol or 4-ethoxyphenylethylamine.
Substitution: Formation of various substituted pyrrolidines with different functional groups.
Applications De Recherche Scientifique
Chemistry: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the interactions of pyrrolidine derivatives with biological targets. It can help in understanding the structure-activity relationships of similar compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenyl)-4-methylpyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxyphenyl and pyrrolidine moieties contribute to its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)-4-methylpyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-4-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group.
2-(4-Ethoxyphenyl)-4-methylpiperidine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 2-(4-Ethoxyphenyl)-4-methylpyrrolidine is unique due to the presence of both the ethoxyphenyl and methyl groups on the pyrrolidine ring. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds. The ethoxy group enhances its lipophilicity, while the methyl group influences its steric and electronic characteristics.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-15-12-6-4-11(5-7-12)13-8-10(2)9-14-13/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Clé InChI |
HLJKFXGYFPBPND-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2CC(CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



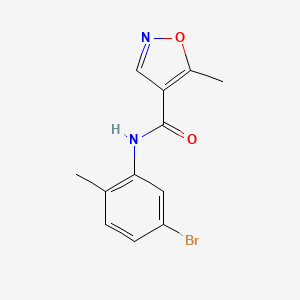
![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
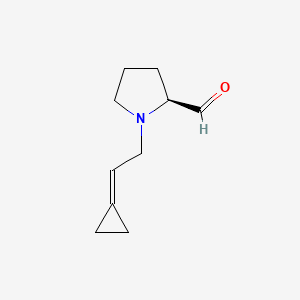
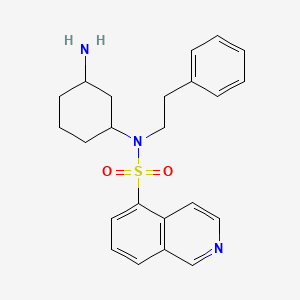
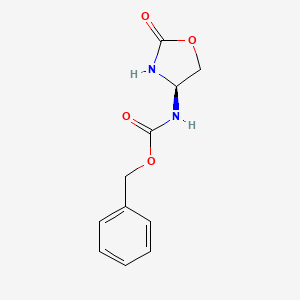
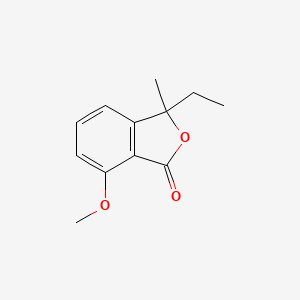
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
